

High-Resolution Live-Cell Imaging of Mitotic Checkpoint Override Using Mps1-IN-1

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Compound of Interest

Compound Name: *Mps1-IN-1 dihydrochloride*

Cat. No.: *B1191918*

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Abstract

This application note details the protocol for utilizing Mps1-IN-1, a selective ATP-competitive inhibitor of Mps1 (TTK) kinase, to visualize and quantify the abrogation of the Spindle Assembly Checkpoint (SAC) in living cells. Mps1 is a master regulator of kinetochore attachment and checkpoint signaling. Its inhibition forces cells to exit mitosis prematurely, a phenotype known as "mitotic override" or "slippage," often resulting in gross aneuploidy. This guide provides a validated workflow for researchers to monitor this rapid progression using time-lapse fluorescence microscopy, specifically focusing on the "Nocodazole Challenge" assay—the gold standard for validating SAC inhibitors.

Scientific Background & Mechanism[1][2][3][4]

The Target: Mps1 Kinase

Monopolar spindle 1 (Mps1/TTK) is a dual-specificity kinase essential for the recruitment of Mad1 and Mad2 to unattached kinetochores. Under normal conditions, unattached kinetochores catalyze the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing Cyclin B degradation and anaphase onset.

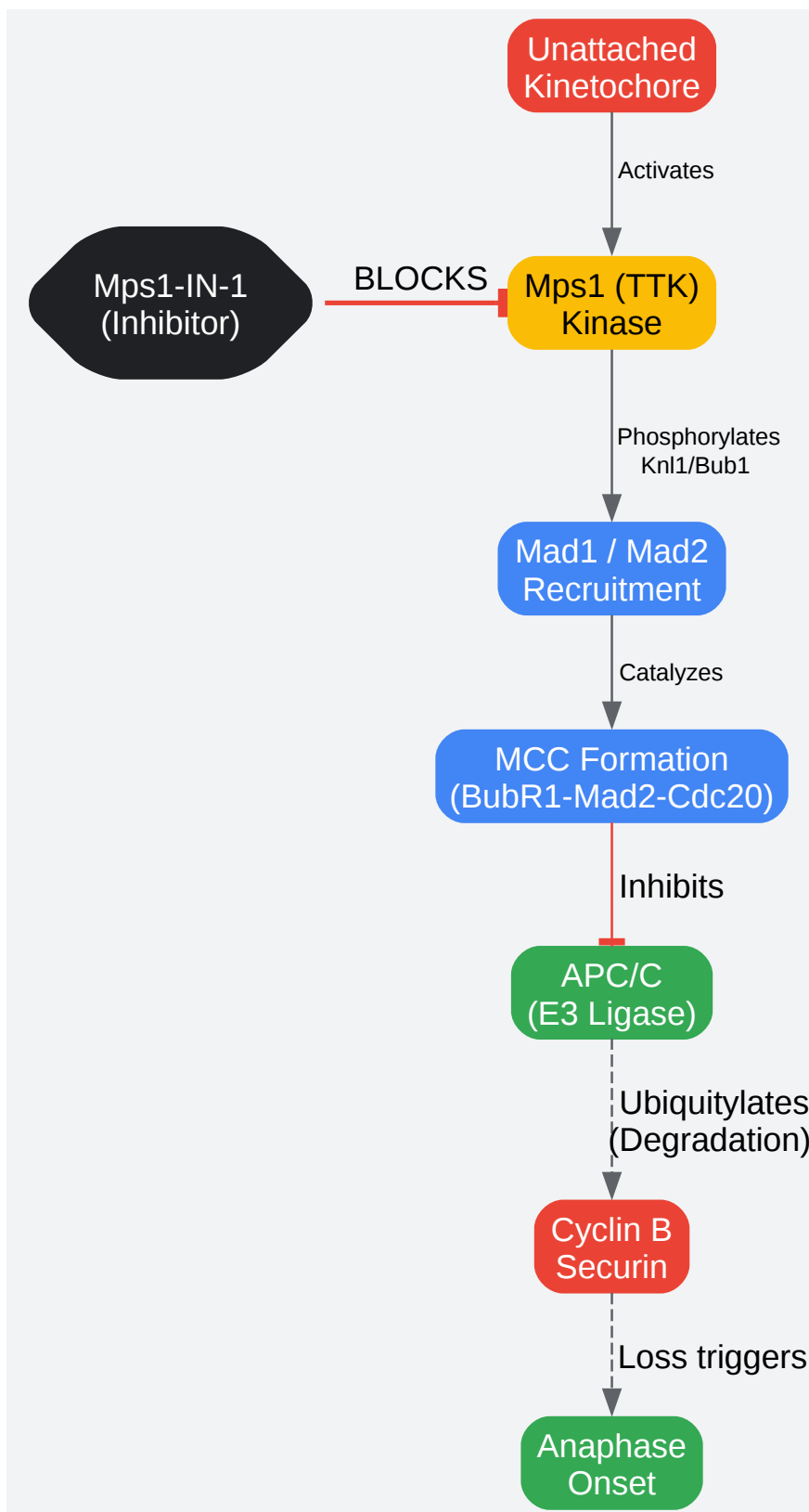
The Probe: Mps1-IN-1

Mps1-IN-1 (Kwiatkowski et al., 2010) inhibits Mps1 activity (IC₅₀ ~367 nM biochemical; 2–10 μM cellular).[1] By blocking Mps1, the cell cannot generate the "wait" signal (MCC).

Consequently, the APC/C remains active even if chromosomes are misaligned, driving the cell out of mitosis immediately.

Pathway Visualization

The following diagram illustrates the SAC signaling cascade and the specific blockade point of Mps1-IN-1.



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Figure 1: Mps1-IN-1 blocks the recruitment of checkpoint proteins (Mad1/2), allowing APC/C activation despite unattached kinetochores.[2]

Experimental Design Strategy

Cell Line Selection

To visualize mitotic timing accurately, use cell lines stably expressing a chromatin marker.

- Recommended: HeLa H2B-GFP or U2OS H2B-GFP.
- Alternative: If stable lines are unavailable, use SiR-DNA (Spirochrome) at 500 nM, added 1 hour prior to imaging.

Reagent Preparation

Reagent	Stock Conc.[1]	Solvent	Working Conc. [1][3]	Storage
Mps1-IN-1	10 mM	DMSO	5 – 10 μ M	-20°C (Aliquot to avoid freeze-thaw)
Nocodazole	10 mg/mL	DMSO	3.3 μ M (1 μ g/mL)	-20°C
Thymidine	100 mM	PBS	2 mM	4°C

Expert Insight: While the biochemical IC₅₀ is ~367 nM, live-cell experiments typically require 5–10 μ M to achieve complete checkpoint override due to ATP competition and cellular permeability (Kwiatkowski et al., 2010).

Protocol: The "Nocodazole Challenge" (Checkpoint Override)

This is the most robust assay to verify Mps1 inhibition. Nocodazole depolymerizes microtubules, creating unattached kinetochores that should arrest control cells in prometaphase for hours. Mps1-IN-1 treated cells will fail to arrest and exit mitosis rapidly.

Step 1: Cell Synchronization (Optional but Recommended)

- Seed H2B-GFP cells in a 4-chamber or 8-chamber coverglass slide (e.g., Ibidi or Lab-Tek).
- Treat with 2 mM Thymidine for 24 hours to arrest cells at G1/S boundary.
- Release into fresh media for 6–8 hours to enrich the population in G2/M phase.

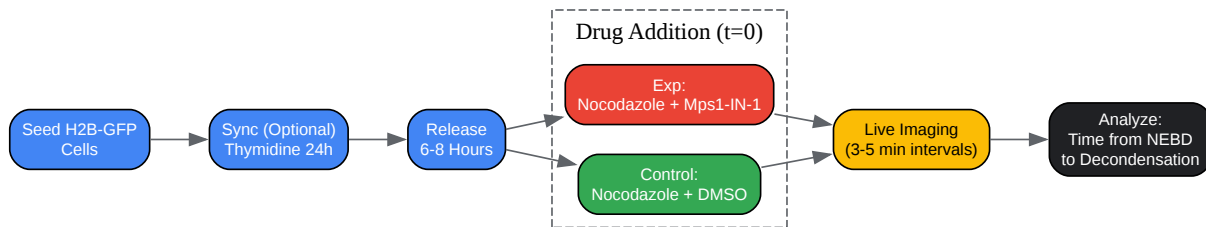
Step 2: Drug Treatment & Setup

- Control Well: Add Nocodazole (3.3 μ M) + DMSO (Vehicle).
- Experimental Well: Add Nocodazole (3.3 μ M) + Mps1-IN-1 (10 μ M).
 - Note: Premix drugs in pre-warmed media (37°C) and add gently to cells to avoid detachment.

Step 3: Live-Cell Acquisition Parameters[6]

- Microscope: Widefield or Confocal Spinning Disk (preferred for low phototoxicity).
- Environment: 37°C, 5% CO₂, Humidified.
- Objective: 20x or 40x Air/Oil (High NA is better for resolution, but 20x allows more cells per field).
- Time Interval: Capture every 3–5 minutes.
 - Reasoning: Mps1-IN-1 induced mitosis is extremely fast (~15 mins). Standard 10-15 min intervals will miss the phenotype.
- Duration: 3–6 hours.

Workflow Diagram



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Figure 2: Experimental workflow for the Nocodazole Challenge assay.

Data Analysis & Expected Results

Defining Mitotic Duration

Analyze the movies using ImageJ/Fiji or proprietary software (e.g., Zen, Elements).

- Start Point (t=0): Nuclear Envelope Breakdown (NEBD). Defined by the loss of distinct nuclear boundaries and chromatin condensation.
- End Point:
 - Normal Mitosis: Anaphase onset (sister chromatid separation).
 - Override (Mps1-IN-1): Chromosome decondensation (flattening of chromatin mass) without segregation.

Expected Quantitative Data

Condition	Phenotype	Time in Mitosis (Mean ± SD)
DMSO Control	Normal alignment, anaphase, cytokinesis.	60 ± 15 min
Nocodazole Only	Prometaphase arrest (rounded cells, condensed DNA).	> 300 min (Arrested)
Mps1-IN-1 (10 µM)	Rapid alignment failure, premature exit, micronuclei.	12 – 20 min
Noc + Mps1-IN-1	No alignment, rapid exit (DNA decondenses as a mass).	15 – 25 min

Interpretation: If cells in the "Noc + Mps1-IN-1" condition remain rounded for >60 minutes, the inhibitor concentration is too low or the drug has degraded.

Troubleshooting & Validation

Issue: Cells die before entering mitosis.

- Cause: Mps1-IN-1 can be cytotoxic in interphase over long periods (24h+).
- Solution: Only add the drug 30–60 minutes before starting imaging, or use a flow-system to wash it in during acquisition.

Issue: Phototoxicity mimics Checkpoint Arrest.

- Cause: High intensity 488nm light damages DNA, triggering a p53/ATM response that can delay mitosis.
- Solution: Reduce exposure time (<100ms) and use ND filters. If control cells (DMSO) take >90 mins to divide, your light intensity is too high.

Issue: Mps1-IN-1 precipitates.

- Cause: High concentration stock in aqueous media.

- Solution: Ensure the final DMSO concentration in the media is <0.5%. Sonicate the 10 μM working solution if "crystals" are visible.

References

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